N-{2-[4-(9H-fluoren-2-ylsulfamoyl)phenyl]ethyl}acetamide
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Overview
Description
N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is a complex organic compound characterized by the presence of a fluorene moiety, a sulfonamide group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the fluorene derivative. One common approach is to react 9H-fluorene with chlorosulfonic acid to introduce the sulfonamide group. This intermediate is then coupled with a phenyl ethylamine derivative under appropriate conditions to form the desired product. The final step involves acetylation of the amine group to yield N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorene moiety can yield fluorenone derivatives, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(9H-FLUOREN-2-YL)-THIAZOL-2-YL)-2-PHENYL-ACETAMIDE
- N-(9H-FLUOREN-9-YL)-2-[[5-(1-PHENOXYETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETAMIDE
Uniqueness
N-(2-{4-[(9H-FLUOREN-2-YL)SULFAMOYL]PHENYL}ETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and acetamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N2O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-[4-(9H-fluoren-2-ylsulfamoyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C23H22N2O3S/c1-16(26)24-13-12-17-6-9-21(10-7-17)29(27,28)25-20-8-11-23-19(15-20)14-18-4-2-3-5-22(18)23/h2-11,15,25H,12-14H2,1H3,(H,24,26) |
InChI Key |
XYXWXSKAUOFXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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